molecular formula C9H12ClN3OS B13524353 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride CAS No. 2839144-03-3

3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride

Cat. No.: B13524353
CAS No.: 2839144-03-3
M. Wt: 245.73 g/mol
InChI Key: YVVYAFSBJUDWIW-UHFFFAOYSA-N
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Description

3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride is a compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, an oxadiazole ring, and an amine group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Scientific Research Applications

3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a thiophene ring and an oxadiazole moiety, which are known for their roles in various pharmacological effects, including antimicrobial and anticancer properties.

The molecular formula of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride is C9H10N4SC_9H_{10}N_4S with a molecular weight of approximately 210.27 g/mol. Its melting point is reported to be in the range of 152–154 °C .

Antimicrobial Properties

Research indicates that compounds containing thiophene and oxadiazole structures often exhibit significant antimicrobial activity. For instance, derivatives of oxadiazole have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Activity

The biological activity of thiophene-containing compounds extends to anticancer properties. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For example, certain derivatives have been reported to inhibit tumor growth in xenograft models .

The exact mechanisms by which 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or disrupt cellular membranes due to its structural characteristics. The oxadiazole ring is known to participate in hydrogen bonding and π-stacking interactions, which may enhance its binding affinity to biological targets .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antibacterial Activity Study : A study evaluating a series of oxadiazole derivatives found that compounds with a thiophene substitution exhibited enhanced antibacterial activity compared to their non-thiophene counterparts. The study highlighted the importance of the thiophene ring in improving solubility and bioavailability .
  • Anticancer Efficacy : In a recent investigation, an analog of 3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 10 µM .

Data Table: Biological Activity Overview

Activity Type Target Organisms/Cells MIC/IC50 Values Reference
AntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli3.12 - 12.5 µg/mL
AnticancerVarious cancer cell linesIC50 = 10 µM

Properties

CAS No.

2839144-03-3

Molecular Formula

C9H12ClN3OS

Molecular Weight

245.73 g/mol

IUPAC Name

3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H11N3OS.ClH/c10-4-1-2-8-11-9(12-13-8)7-3-5-14-6-7;/h3,5-6H,1-2,4,10H2;1H

InChI Key

YVVYAFSBJUDWIW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)CCCN.Cl

Origin of Product

United States

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